molecular formula C22H22O4 B11259305 3-(4-methoxyphenyl)-4-methyl-6-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one

3-(4-methoxyphenyl)-4-methyl-6-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one

Cat. No.: B11259305
M. Wt: 350.4 g/mol
InChI Key: NQOHAWDLNZGOSI-UHFFFAOYSA-N
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Description

This coumarin derivative features a core 2H-chromen-2-one scaffold substituted with a 4-methoxyphenyl group at position 3, a methyl group at position 4, and a 3-methylbut-2-en-1-yl (prenyl) ether at position 4. The prenyl group is a common bioactive moiety in natural and synthetic coumarins, often enhancing lipophilicity and membrane permeability . The 4-methoxyphenyl substituent may influence electronic properties and receptor interactions, while the 4-methyl group could stabilize the chromenone ring .

Properties

Molecular Formula

C22H22O4

Molecular Weight

350.4 g/mol

IUPAC Name

3-(4-methoxyphenyl)-4-methyl-6-(3-methylbut-2-enoxy)chromen-2-one

InChI

InChI=1S/C22H22O4/c1-14(2)11-12-25-18-9-10-20-19(13-18)15(3)21(22(23)26-20)16-5-7-17(24-4)8-6-16/h5-11,13H,12H2,1-4H3

InChI Key

NQOHAWDLNZGOSI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C(C=C2)OCC=C(C)C)C3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-4-methyl-6-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one typically involves multiple steps, including the formation of the chromen-2-one core and subsequent functionalization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-4-methyl-6-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the chromen-2-one core and the attached groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Anticancer Applications

Research indicates that this compound exhibits significant anticancer properties, particularly against various cancer cell lines.

Case Study: Anticancer Activity on MCF-7 Cells

Objective: Evaluate the effects on MCF-7 breast cancer cells.
Methodology: MCF-7 cells were treated with varying concentrations of the compound; cell viability was assessed using MTT assays.
Findings: The compound significantly reduced cell viability in a dose-dependent manner, with IC50 values indicating potent activity against breast cancer cells.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been investigated through various studies.

Case Study: Effects on RAW 264.7 Macrophages

Objective: Assess the anti-inflammatory potential using LPS-stimulated macrophages.
Methodology: Cells were pre-treated with the compound before LPS stimulation; levels of inflammatory cytokines (TNF-alpha and IL-6) were measured.
Findings: Treatment resulted in decreased levels of TNF-alpha and IL-6, confirming its anti-inflammatory properties.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties.

Research Findings:

Studies have indicated that derivatives of chromone compounds exhibit varying degrees of antimicrobial activity against different bacterial strains. Although specific data for this compound is limited, related compounds have demonstrated efficacy against pathogens such as Staphylococcus aureus and Escherichia coli.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-4-methyl-6-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, interacting with cellular receptors, or influencing signaling pathways. For example, its antioxidant properties may involve scavenging free radicals and reducing oxidative stress .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Coumarin Family

Compound 7c ():
  • Structure : 5-Hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-en-1-yl)-7-(4-(pyrrolidin-1-yl)butoxy)-3-(((3R,4R,5R,6S)-3,4,5,6-tetrahydroxytetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one.
  • Key Differences :
    • Additional hydroxyl and glycosidic groups (tetrahydroxytetrahydro-2H-pyran-2-yl) at position 3.
    • Pyrrolidin-1-yl butoxy chain at position 5.
  • Properties : Higher polarity due to glycosylation, with a melting point of 178–180°C .
4-Methyl-6-(naphthalen-1-yl)-2H-chromen-2-one (15) ():
  • Structure : Naphthalen-1-yl substituent at position 6 instead of prenyl ether.
  • Synthesis : 68% yield via annulation, indicating efficient synthetic accessibility .
Mammea E/BB ():
  • Structure: 5,7-Dihydroxy-4-(1-hydroxypropyl)-6-(3-methylbut-2-en-1-yl)-8-(2-methylbutanoyl)-2H-chromen-2-one.
  • Key Differences :
    • Acylated hydroxyl groups at positions 5, 7, and 6.
    • Hydroxypropyl chain at position 4.
  • Bioactivity : Likely interacts with esterases due to acyl groups, suggesting diverse metabolic pathways .

Analogues in Isoflavone and Chromanone Families

5-Hydroxy-3-(4-hydroxyphenyl)-7-methoxy-6-(3-methylbut-2-en-1-yl)-4H-chromen-4-one ():
  • Structure : Isoflavone core with 4-hydroxyphenyl and prenyl groups.
  • Key Differences :
    • Hydroxyl groups at positions 5 and 4' increase hydrogen-bonding capacity.
  • Implications : Enhanced solubility compared to the target compound’s methoxy group .
(S)-7-Hydroxy-2-(4-hydroxyphenyl)-6-(3-methylbut-2-en-1-yl)chroman-4-one ():
  • Structure: Chromanone core (saturated chromenone ring) with prenyl and hydroxyl groups.
  • Key Differences: Saturation of the chromenone ring reduces conjugation, altering UV absorption and reactivity .
3-(4-Chlorophenyl)-7-methoxy-4-methyl-2H-chromen-2-one ():
  • Structure : Chlorophenyl substituent at position 3.
  • Key Differences :
    • Electron-withdrawing chlorine atom enhances electrophilicity.
  • Physicochemical Properties : Molar mass 300.74 g/mol, comparable to the target compound .
3-(1,3-Benzothiazol-2-yl)-6-ethyl-2-methyl-7-[[4-(trifluoromethyl)phenyl]methoxy]chromen-4-one ():
  • Structure : Benzothiazole and trifluoromethyl groups.
  • Key Differences :
    • Fluorinated groups improve metabolic stability and lipophilicity .

Key Comparative Data

Compound Class Core Structure Position 6 Substituent Notable Features Biological Implications References
Target Compound Chromen-2-one Prenyl ether 4-Methyl, 4-methoxyphenyl Potential for membrane penetration
Compound 7c Chromen-4-one Prenyl + glycosidic chain Polar glycoside, pyrrolidine Enhanced solubility
Mammea E/BB Chromen-2-one Prenyl + acyl groups Acylated hydroxyls Esterase substrate
3-(4-Chlorophenyl)... Chromen-2-one None (chlorophenyl at C3) Electron-withdrawing Cl Increased electrophilicity

Discussion of Structural and Functional Trends

  • Prenyl Group Impact : The 3-methylbut-2-en-1-yl moiety, present in the target compound and analogues like 7c and Mammea E/BB, is associated with improved lipophilicity and antimicrobial or anticancer activities .
  • Methoxy vs. Hydroxy Groups : The target’s 4-methoxyphenyl group may reduce oxidative metabolism compared to hydroxylated analogues (e.g., ), affecting pharmacokinetics .
  • Crystallography and Synthesis : SHELX software () is critical for resolving structures of such compounds, ensuring accurate stereochemical assignments .

Biological Activity

The compound 3-(4-methoxyphenyl)-4-methyl-6-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one , also known as Icariin (CAS No. 489-32-7), is a flavonoid derived from the Epimedium genus of plants, commonly referred to as Horny Goat Weed. This compound has garnered attention for its diverse biological activities, including anticancer, anti-inflammatory, and antioxidant properties. This article aims to delve into the biological activity of this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

The molecular formula of Icariin is C33H40O15C_{33}H_{40}O_{15} with a molecular weight of 676.66 g/mol. Its structure features a chromenone backbone, which is characteristic of many flavonoids.

Anticancer Activity

Icariin has demonstrated significant anticancer properties across various studies. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis in several cancer types.

  • Mechanism of Action :
    • Apoptosis Induction : Icariin activates apoptotic pathways in cancer cells, leading to cell death. For instance, studies have shown that it can upregulate pro-apoptotic proteins while downregulating anti-apoptotic proteins in breast cancer cells .
    • Inhibition of Angiogenesis : Icariin inhibits angiogenesis by downregulating vascular endothelial growth factor (VEGF), which is crucial for tumor growth and metastasis .
  • Case Studies :
    • In a study involving prostate cancer cells (LNCaP), Icariin showed a dose-dependent inhibition of cell viability with an IC50 value of approximately 50 μM .
    • Another study reported that Icariin significantly reduced tumor volume in mice models bearing breast cancer xenografts .

Anti-inflammatory Effects

Icariin exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

  • Research Findings :
    • A study indicated that Icariin reduced inflammation in a model of rheumatoid arthritis by decreasing synovial inflammation and joint destruction .
    • The compound has been shown to inhibit the NF-kB signaling pathway, which plays a pivotal role in inflammation .

Antioxidant Properties

Icariin acts as a potent antioxidant, scavenging free radicals and reducing oxidative stress.

  • Mechanism :
    • It enhances the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase, thereby protecting cells from oxidative damage .

Data Tables

Biological Activity Model/Cell Line Concentration Effect
AnticancerLNCaP50 μMCell viability inhibition
Anti-inflammatoryRheumatoid Arthritis Model100 μg/mLReduced inflammation
AntioxidantHepG225 μMIncreased SOD activity

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